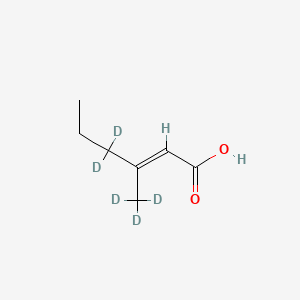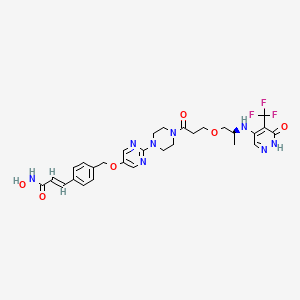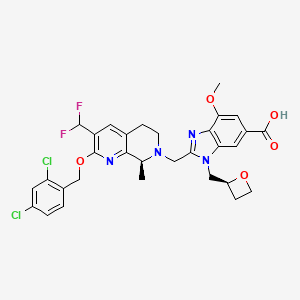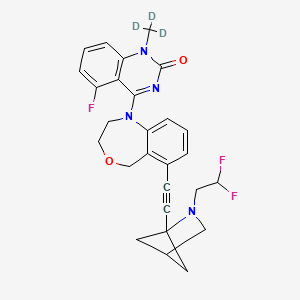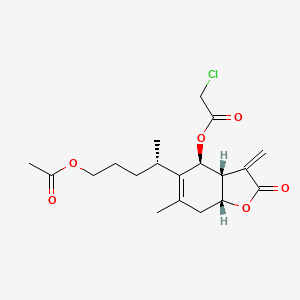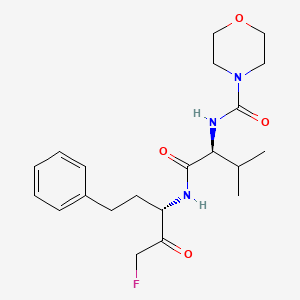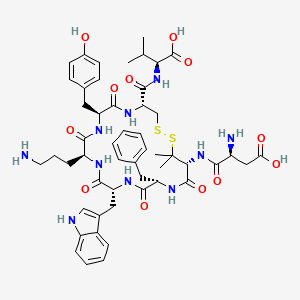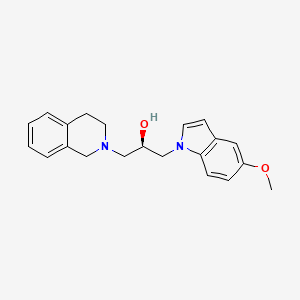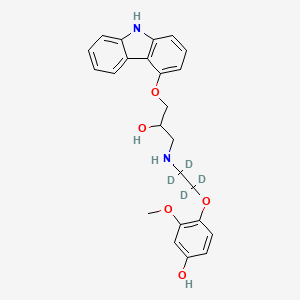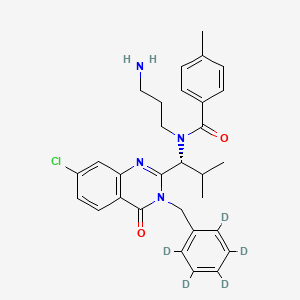
S6(229-239), Amide, biotinalyted
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S6(229-239), Amide, biotinalyted is a biologically active peptide that serves as a substrate for Rho-Kinase II . This compound is often used in scientific research due to its specific interactions and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of S6(229-239), Amide, biotinalyted involves the solid-phase peptide synthesis (SPPS) method. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The first amino acid is attached to the resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Deprotection: The peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process is optimized for yield and purity, ensuring that the final product meets stringent quality standards .
Analyse Chemischer Reaktionen
Types of Reactions
S6(229-239), Amide, biotinalyted primarily undergoes phosphorylation reactions. It is phosphorylated by protein kinase C at specific serine residues .
Common Reagents and Conditions
Reagents: Protein kinase C, ATP (adenosine triphosphate)
Conditions: Aqueous buffer solutions, physiological pH, and temperature conditions suitable for enzyme activity.
Major Products Formed
The major product formed from the phosphorylation of this compound is the phosphorylated peptide, which can be further analyzed for its biological activity .
Wissenschaftliche Forschungsanwendungen
S6(229-239), Amide, biotinalyted is widely used in various fields of scientific research:
Chemistry: As a model substrate for studying kinase activity and enzyme kinetics.
Biology: In cell signaling studies to understand the role of phosphorylation in cellular processes.
Medicine: As a tool for investigating the mechanisms of diseases related to kinase dysregulation.
Industry: In the development of kinase inhibitors and other therapeutic agents
Wirkmechanismus
S6(229-239), Amide, biotinalyted exerts its effects by serving as a substrate for Rho-Kinase II. The enzyme phosphorylates specific serine residues on the peptide, leading to changes in its activity and interactions. This phosphorylation event is crucial for various cellular processes, including cytoskeletal dynamics and cell motility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
S6 Kinase Substrate (229-239): A non-biotinylated version of the peptide that also serves as a substrate for S6 kinase.
Biotinylated Peptides: Other peptides conjugated with biotin for use in affinity purification and detection assays.
Uniqueness
S6(229-239), Amide, biotinalyted is unique due to its specific sequence and biotinylation, which allows for easy detection and purification. Its role as a substrate for Rho-Kinase II makes it particularly valuable in studies related to kinase activity and signaling pathways .
Eigenschaften
Molekularformel |
C64H119N27O15S |
|---|---|
Molekulargewicht |
1538.9 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]propanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]hexanamide |
InChI |
InChI=1S/C64H119N27O15S/c1-32(2)27-41(56(102)85-37(16-11-23-75-60(67)68)51(97)80-34(5)49(66)95)87-58(104)43(29-92)89-59(105)44(30-93)88-57(103)42(28-33(3)4)86-55(101)40(19-14-26-78-63(73)74)84-54(100)39(18-13-25-77-62(71)72)83-53(99)38(17-12-24-76-61(69)70)82-52(98)36(15-9-10-22-65)81-50(96)35(6)79-47(94)21-8-7-20-46-48-45(31-107-46)90-64(106)91-48/h32-46,48,92-93H,7-31,65H2,1-6H3,(H2,66,95)(H,79,94)(H,80,97)(H,81,96)(H,82,98)(H,83,99)(H,84,100)(H,85,102)(H,86,101)(H,87,104)(H,88,103)(H,89,105)(H4,67,68,75)(H4,69,70,76)(H4,71,72,77)(H4,73,74,78)(H2,90,91,106)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,48-/m0/s1 |
InChI-Schlüssel |
BXQIKXYZFCTVNZ-FKGLRCEBSA-N |
Isomerische SMILES |
C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C)C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



